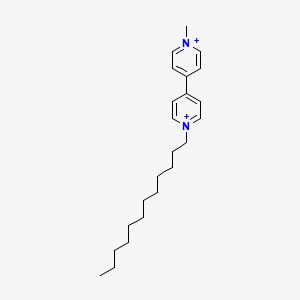
1-Dodecyl-1'-methyl-4,4'-bipyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium is a chemical compound with the molecular formula C23H36N2+2 and a molecular weight of 340.54534. It is a derivative of bipyridinium, a class of compounds known for their electrochemical properties and applications in various fields, including supramolecular chemistry and materials science .
Preparation Methods
The synthesis of 1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium typically involves the Zincke reaction, which is a cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts . The reaction is carried out in ethanol at reflux temperature with vigorous stirring for two days . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation and Reduction: The compound exhibits reversible one- and two-electron reductions, which are accompanied by dramatic changes in UV-vis absorption spectra.
Substitution Reactions: The bipyridinium core can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include electron-rich aromatic diamines and 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts . The major products formed from these reactions are conjugated oligomers and polymers containing bipyridinium units .
Scientific Research Applications
1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium involves its electrochemical properties. The compound undergoes reversible one- and two-electron reductions, which lead to changes in its electronic absorption spectra . These changes are harnessed in various applications, such as electrochromic devices and biosensors .
Comparison with Similar Compounds
1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium is unique among bipyridinium derivatives due to its long alkyl chain, which imparts distinct physical and chemical properties. Similar compounds include:
4,4’-Bipyridinium: The parent compound, which lacks the dodecyl and methyl substituents.
1-Methyl-4,4’-bipyridinium: A derivative with a methyl group but without the dodecyl chain.
1-Dodecyl-4,4’-bipyridinium: A derivative with a dodecyl chain but without the methyl group.
These similar compounds share the bipyridinium core but differ in their substituents, leading to variations in their electrochemical properties and applications .
Properties
CAS No. |
73447-10-6 |
|---|---|
Molecular Formula |
C23H36N2+2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C23H36N2/c1-3-4-5-6-7-8-9-10-11-12-17-25-20-15-23(16-21-25)22-13-18-24(2)19-14-22/h13-16,18-21H,3-12,17H2,1-2H3/q+2 |
InChI Key |
SSQYOJXSIAZTQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















